
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a propanol backbone
Preparation Methods
The synthesis of 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-fluorobenzene and 2-methylpropan-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as sodium methoxide.
Major Products: The major products depend on the type of reaction. For example, oxidation yields ketones or aldehydes, while substitution can yield a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions due to its structural similarity to certain natural substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes, thereby affecting the overall metabolic processes.
Comparison with Similar Compounds
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol can be compared with similar compounds such as:
2-(3-Chloro-2-fluorophenyl)ethanol: Similar in structure but with different functional groups, leading to varied reactivity and applications.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with chloro and fluoro substituents, but with a thiazole ring, offering different biological activities.
(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone: A compound with a cyclopropyl group, used in different chemical and biological contexts.
Properties
Molecular Formula |
C10H12ClFO |
|---|---|
Molecular Weight |
202.65 g/mol |
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H12ClFO/c1-6(2)10(13)7-4-3-5-8(11)9(7)12/h3-6,10,13H,1-2H3 |
InChI Key |
GEPSUXGUCYJPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C(=CC=C1)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14032692.png)


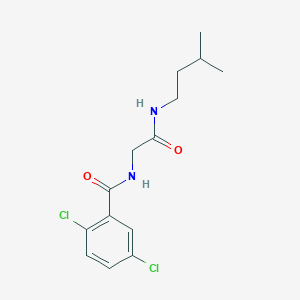
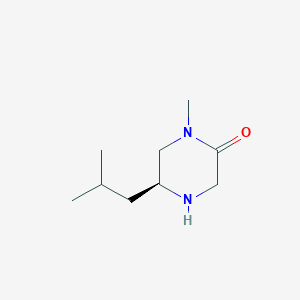
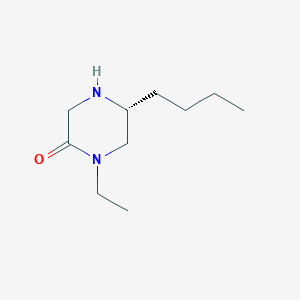
![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)
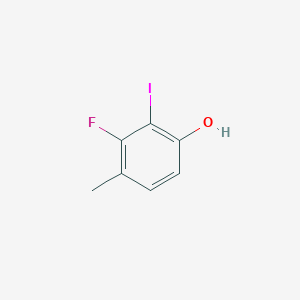


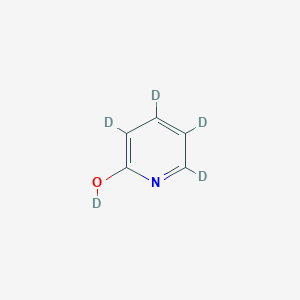


![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
